4-(butoxycarbonyl)phenyl 4-tert-butylbenzoate
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Overview
Description
4-(Butoxycarbonyl)phenyl 4-tert-butylbenzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a butoxycarbonyl group attached to a phenyl ring, which is further connected to a tert-butylbenzoate moiety. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butoxycarbonyl)phenyl 4-tert-butylbenzoate typically involves the esterification of 4-(butoxycarbonyl)phenol with 4-tert-butylbenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-(Butoxycarbonyl)phenyl 4-tert-butylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; sulfonation using sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products Formed
Hydrolysis: 4-(Butoxycarbonyl)phenol and 4-tert-butylbenzoic acid.
Reduction: 4-(Butoxycarbonyl)phenyl alcohol.
Substitution: Various substituted derivatives of the phenyl ring, depending on the substituent introduced.
Scientific Research Applications
4-(Butoxycarbonyl)phenyl 4-tert-butylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(butoxycarbonyl)phenyl 4-tert-butylbenzoate involves its interaction with various molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active components that can interact with specific receptors or enzymes. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a benzoate moiety.
4-tert-Butylphenylboronic acid: Contains a boronic acid group and is used in cross-coupling reactions.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate: Contains a carbonate group and is used in organic synthesis.
Uniqueness
4-(Butoxycarbonyl)phenyl 4-tert-butylbenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its ester bond and tert-butyl group provide stability and hydrophobicity, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
(4-butoxycarbonylphenyl) 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-5-6-15-25-20(23)16-9-13-19(14-10-16)26-21(24)17-7-11-18(12-8-17)22(2,3)4/h7-14H,5-6,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFCTLDVDKBLHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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